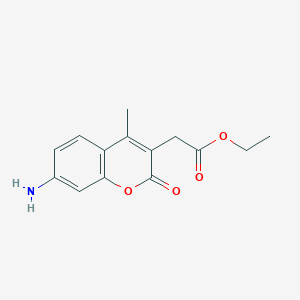
7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (7-chloro-1-MTQ) is a synthetic organic compound belonging to the class of quinolones. It has a wide range of applications in the fields of biochemistry, physiology and medicine. 7-chloro-1-MTQ has been used in various scientific studies for its unique biochemical and physiological effects. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 7-chloro-1-MTQ.
科学研究应用
7-chloro-1-MTQ has been widely used in scientific research due to its unique biochemical and physiological effects. It has been used in studies of the structure and function of proteins, as well as in studies of enzyme kinetics, drug metabolism, and drug delivery. 7-chloro-1-MTQ has also been used in studies of the effects of various drugs on the central nervous system, as well as in studies of the effects of various drugs on the cardiovascular system. In addition, 7-chloro-1-MTQ has been used in studies of the effects of various drugs on the immune system.
作用机制
7-chloro-1-MTQ acts as an inhibitor of several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances in the body. 7-chloro-1-MTQ also binds to certain proteins and modulates their activity. In addition, 7-chloro-1-MTQ has been shown to interact with certain neurotransmitters in the brain, resulting in changes in behavior and cognition.
Biochemical and Physiological Effects
7-chloro-1-MTQ has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other substances in the body. In addition, 7-chloro-1-MTQ has been shown to modulate the activity of certain proteins and to interact with certain neurotransmitters in the brain. These effects have been shown to result in changes in behavior and cognition.
实验室实验的优点和局限性
7-chloro-1-MTQ has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in biochemistry, physiology and medicine. In addition, 7-chloro-1-MTQ has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of drugs on the body. However, 7-chloro-1-MTQ has some limitations for use in laboratory experiments. It is a relatively unstable compound, and its effects on the body can be unpredictable. In addition, 7-chloro-1-MTQ has been shown to have some toxic effects on the body, and it should be used with caution.
未来方向
There are numerous potential future directions for research involving 7-chloro-1-MTQ. It could be used to study the effects of various drugs on the body, as well as the effects of various drugs on the central nervous system, cardiovascular system and immune system. In addition, it could be used to study the structure and function of proteins, as well as enzyme kinetics and drug metabolism. Furthermore, 7-chloro-1-MTQ could be used to study the effects of various drugs on behavior and cognition. Finally, 7-chloro-1-MTQ could be used to develop new drugs and drug delivery systems.
合成方法
7-chloro-1-MTQ can be synthesized through a multi-step process. The first step involves the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with a halogenating agent such as bromine or chlorine, followed by a reaction with a base such as potassium carbonate. This reaction results in the formation of 7-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one. The final step involves the purification of the product using column chromatography.
属性
IUPAC Name |
7-chloro-1-methyl-3,4-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO/c1-12-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGELGMZYNYJJOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-hydroxy-4-(methoxymethoxy)-3-methylphenyl]ethan-1-one](/img/structure/B6612389.png)
![1-[2-(Allylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B6612397.png)




![4-[(1s,4r)-4-propylcyclohexyl]aniline hydrochloride, trans](/img/structure/B6612449.png)


![ethyl 6-[(2-aminoethyl)amino]pyridine-3-carboxylate](/img/structure/B6612468.png)


